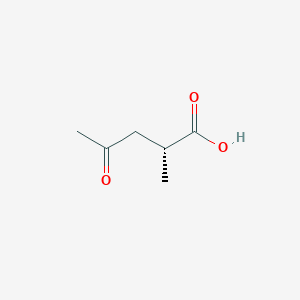

(2R)-2-Methyl-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

614759-21-6 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(2R)-2-methyl-4-oxopentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

UZTJTTKEYGHTNM-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C)C(=O)O |

Canonical SMILES |

CC(CC(=O)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Methyl 4 Oxopentanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts under mild reaction conditions. These methods are increasingly recognized as powerful tools for the production of enantiomerically pure compounds.

Enzyme Sourcing and Characterization for Stereoselective Transformations

The cornerstone of a successful chemoenzymatic process is the identification and characterization of a suitable enzyme capable of catalyzing the desired transformation with high stereoselectivity. For the synthesis of (2R)-2-Methyl-4-oxopentanoic acid, enzymes such as ketoreductases, transaminases, or methyltransferases are of primary interest.

Screening of diverse microbial sources is a common starting point for discovering novel biocatalysts. Once identified, enzymes are characterized in terms of their substrate specificity, pH and temperature optima, cofactor requirements, and, most importantly, their enantioselectivity. For instance, a ketoreductase could be employed for the asymmetric reduction of a prochiral diketo-acid precursor, while a methyltransferase could stereoselectively add a methyl group to an α-keto acid. escholarship.org An example of a relevant enzyme family is the S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which have been engineered to catalyze the enantioselective α-methylation of various α-keto acids. escholarship.org Structure-guided protein engineering can then be applied to enhance the activity and stereoselectivity of the native enzyme towards the specific substrate required for the synthesis of this compound. escholarship.org

Biocatalyst Immobilization and Reaction Optimization

Reaction optimization is essential to maximize the yield and enantiomeric excess (ee) of the final product. mdpi.com This involves a systematic study of various reaction parameters. Key parameters that are often optimized include:

pH and Buffer System: Enzymes exhibit optimal activity within a narrow pH range. The choice of buffer can also influence enzyme stability and activity. mdpi.com

Temperature: Reaction temperature affects the reaction rate and enzyme stability. An optimal temperature must be found to balance these two factors.

Enzyme Loading: The amount of biocatalyst used will influence the reaction time and volumetric productivity.

The following interactive table illustrates a hypothetical optimization of the enzymatic synthesis of this compound.

| Entry | Parameter Varied | Value | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | pH | 6.5 | 75 | 92 |

| 2 | pH | 7.5 | 92 | 98 |

| 3 | pH | 8.5 | 88 | 97 |

| 4 | Temperature (°C) | 25 | 85 | 99 |

| 5 | Temperature (°C) | 35 | 95 | 98 |

| 6 | Temperature (°C) | 45 | 91 (denaturation noted) | 96 |

Substrate Scope and Limitations in Biocatalytic Pathways

While enzymes offer high selectivity, they can also exhibit limited substrate scope, which may hinder their application for a wide range of target molecules. nih.govnih.gov Understanding the substrate tolerance of a chosen biocatalyst is crucial. For the synthesis of this compound, the enzyme must accept a specific precursor, such as 2-oxo-4-methylpentanoic acid or a related compound.

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides a complementary set of tools for the enantioselective preparation of chiral molecules, relying on the use of chiral auxiliaries or catalysts to control stereochemistry.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the use of Evans oxazolidinone auxiliaries. williams.edu The synthesis typically proceeds through the following steps:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidinone, is acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base, such as sodium bis(trimethylsilyl)amide, to form a specific Z-enolate. This enolate is then alkylated with a methylating agent (e.g., methyl iodide). The bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity. williams.edu

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to afford the target this compound and recover the auxiliary for reuse. wikipedia.org

Other auxiliaries, such as those based on pseudoephedrine or pseudoephenamine, have also been successfully employed in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. harvard.edunih.gov

The following table summarizes the use of different chiral auxiliaries in asymmetric methylation reactions.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Excess (d.e. %) |

| Evans Oxazolidinone | NaHMDS | CH₃I | >98 |

| Pseudoephedrine | LDA | CH₃I | >95 |

| Pseudoephenamine | LDA | CH₃I | >97 |

| Camphorsultam | n-BuLi | CH₃I | >96 |

Asymmetric Catalysis for Enantioselective Carbon-Carbon Bond Formation

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of the enantiomerically enriched product. This approach avoids the stoichiometric use of chiral auxiliaries and the need for their subsequent removal.

For the synthesis of this compound, a potential strategy involves the enantioselective conjugate addition of a methyl group to an α,β-unsaturated precursor. This can be achieved using a catalyst system composed of a transition metal (e.g., copper, rhodium) and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the carbon-carbon bond formation.

Another approach is the asymmetric hydrogenation of a methylene-substituted precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. nih.gov The catalyst facilitates the addition of hydrogen across the double bond from a specific face of the molecule, leading to the formation of the desired stereocenter. The selection of the metal, the chiral ligand, and the reaction conditions is crucial for achieving high enantioselectivity. nih.gov

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate | Enantiomeric Excess (ee %) |

| Cu(I)/Chiral Phosphoramidite | Conjugate Addition | α,β-Unsaturated Ester | >95 |

| Rh(I)/BINAP | Asymmetric Hydrogenation | Itaconic Acid Derivative | >99 |

| Ru(II)/SEGPHOS | Asymmetric Hydrogenation | α-Methylene Carboxylic Acid | >97 |

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. For the synthesis of this compound, a plausible strategy involves the use of readily available chiral precursors such as amino acids. (R)-Glutamic acid, a naturally occurring amino acid, presents a viable starting point due to its inherent (R)-stereochemistry at the α-carbon.

A hypothetical chemoenzymatic approach, inspired by the synthesis of structurally similar chiral γ-amino acids, could be employed. This strategy would involve the enzymatic conversion of a precursor derived from (R)-glutamic acid. For instance, an engineered glutamate dehydrogenase could potentially catalyze the reductive amination of a suitable keto-acid precursor, thereby setting the desired stereocenter. While direct enzymatic synthesis of this compound has not been extensively reported, the successful application of engineered enzymes in the synthesis of similar chiral acids, such as (R)-4-aminopentanoic acid from levulinic acid, suggests the feasibility of this approach. frontiersin.org

Table 1: Potential Chiral Pool Precursors and Key Transformations

| Chiral Pool Precursor | Key Transformation | Relevant Enzyme Class |

| (R)-Glutamic Acid | Decarboxylation and functional group manipulation | Decarboxylase / Dehydrogenase |

| (R)-Alanine | Chain extension and oxidation | Aldolase / Oxidase |

| D-Sugars | Fermentation and subsequent chemical modification | Various fermentation enzymes |

Total Synthesis of this compound

Total synthesis provides a route to the target molecule from simple, achiral starting materials, with chirality being introduced at a key step using asymmetric catalysis. A logical approach for the total synthesis of this compound involves the asymmetric hydrogenation of a prochiral precursor.

One potential synthetic route starts with the Michael addition of a methyl group to an appropriate α,β-unsaturated dicarbonyl compound. The resulting γ-keto ester can then be subjected to asymmetric hydrogenation to introduce the chiral center at the α-position. Catalytic systems based on chiral phosphine ligands complexed with transition metals like ruthenium or rhodium have proven effective for the asymmetric hydrogenation of ketones and related functional groups. nih.gov

For instance, the synthesis could commence with the conjugate addition of a methylcuprate to mesityl oxide, followed by oxidation to yield 2-methyl-4-oxopent-2-enoic acid. Subsequent asymmetric hydrogenation of the carbon-carbon double bond would establish the (R)-stereocenter.

Table 2: Hypothetical Total Synthesis Route

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Michael Addition | Methylmagnesium bromide, CuI, THF | C-C bond formation |

| 2 | Oxidation | Jones reagent or other suitable oxidant | Formation of the carboxylic acid |

| 3 | Asymmetric Hydrogenation | H₂, Chiral Rhodium or Ruthenium catalyst | Enantioselective reduction |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. This involves considerations of atom economy, reaction efficiency, solvent choice, and waste minimization.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. youtube.comstudy.com Addition reactions, for example, have a 100% atom economy as all the atoms of the reactants are incorporated into the product. In the context of the proposed total synthesis, the asymmetric hydrogenation step exhibits excellent atom economy.

Table 3: Atom Economy Analysis of a Hypothetical Asymmetric Hydrogenation Step

| Reactants | Product | Byproducts | Atom Economy (%) |

| 2-Methyl-4-oxopent-2-enoic acid, H₂ | This compound | None | 100 |

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the greenness of a reaction by considering the masses of all reactants, solvents, and reagents used relative to the mass of the final product. A high RME indicates a more sustainable process with less waste generation.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. whiterose.ac.uk Solvent selection guides, such as the CHEM21 guide, provide a framework for choosing greener alternatives based on safety, health, and environmental criteria. acsgcipr.org For the synthesis of this compound, replacing hazardous solvents like dichloromethane or chloroform with more benign options such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) would significantly improve the environmental profile of the synthesis.

Waste minimization is a core principle of green chemistry and is particularly important in the pharmaceutical and fine chemical industries. emergingpub.comcore.ac.ukcopadata.comaxil-is.comadragos-pharma.com Strategies for waste reduction include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes the generation of inorganic waste. The proposed asymmetric hydrogenation is an excellent example of a catalytic process.

Solvent Recycling: Implementing procedures for the recovery and reuse of solvents can drastically reduce the environmental impact of a process.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

While the compound this compound is listed in chemical databases and available from commercial suppliers, its biological roles and the metabolic pathways it participates in have not been the subject of extensive investigation, according to currently accessible research. This scarcity of information prevents a detailed analysis of its enzymatic and metabolic characteristics.

Efforts to find information on precursor molecules, key biosynthetic enzymes, and the genetic or proteomic approaches to discover its metabolic pathway have been unsuccessful. Similarly, there is no available data on its role as a substrate or product in enzyme-catalyzed reactions, nor are there any kinetic or mechanistic studies of enzymes that might interact with this specific chiral molecule.

The absence of such fundamental research means that a detailed article, as outlined in the user's request, cannot be constructed at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data to populate sections on biosynthetic pathway elucidation or its substrate and product roles in enzymatic reactions.

It is possible that research on this compound exists in proprietary industrial research or in studies that are not indexed in common scientific search engines. However, based on a thorough search of publicly available information, the enzymatic and metabolic landscape of this particular compound remains an unexplored area of scientific inquiry.

Enzymatic and Metabolic Studies Involving 2r 2 Methyl 4 Oxopentanoic Acid

Substrate and Product Roles in Enzyme-Catalyzed Reactions

Stereochemical Course of Enzyme-Mediated Reactions

The stereochemistry of a molecule is a critical determinant of its interaction with enzymes. Enzymes are highly specific catalysts, often discriminating between different stereoisomers of a substrate. For (2R)-2-Methyl-4-oxopentanoic acid, there is a lack of specific studies detailing the stereochemical course of its reactions with enzymes.

Research on analogous compounds, such as the reduction of 2-methyl-3-oxopentanoic acid thioesters by ketoreductases, has demonstrated the high stereoselectivity of these enzymes. Such studies provide a framework for how enzymes might interact with this compound, but direct experimental evidence is absent.

Table 1: Hypothetical Enzyme-Mediated Reactions and Expected Stereochemical Outcomes for this compound

| Enzyme Class | Hypothetical Reaction | Expected Product Stereochemistry |

| Ketoreductase | Reduction of the ketone group | (2R,4R)-2-Methyl-4-hydroxypentanoic acid or (2R,4S)-2-Methyl-4-hydroxypentanoic acid |

| Transaminase | Reductive amination of the ketone group | (2R,4S)-4-amino-2-methylpentanoic acid or (2R,4R)-4-amino-2-methylpentanoic acid |

| Decarboxylase | Decarboxylation | 4-Methyl-2-pentanone |

This table is illustrative and based on general principles of enzyme stereoselectivity, as specific data for this compound is not available.

Involvement in Specific Metabolic Cycles or Pathways in Research Models

The integration of this compound into the metabolic networks of model organisms has not been documented. Understanding whether this compound can be utilized as a carbon source, or if it acts as an intermediate or a signaling molecule, is fundamental to defining its biological role.

Analysis of Metabolic Flux in Model Organisms

Metabolic flux analysis (MFA) is a powerful technique to quantify the flow of metabolites through a metabolic network. To date, no studies have been published that apply MFA to trace the metabolic fate of this compound in any model organism. Such an analysis would require isotopically labeled this compound to track its conversion into downstream metabolites.

Role in Intermediary Metabolism in Non-Human Biological Systems

The role of this compound in the intermediary metabolism of non-human biological systems, such as bacteria, yeast, or other microorganisms, remains to be elucidated. It is unknown whether this compound can enter central carbon metabolism, such as the citric acid cycle, or if it is part of a specialized catabolic or anabolic pathway. The metabolism of a related compound, 4-methyl-2-oxopentanoate (α-ketoisocaproate), is well-established as part of the branched-chain amino acid metabolism, but a direct link to the metabolism of this compound has not been made.

Regulation of Metabolic Pathways by this compound

The potential regulatory effects of this compound on metabolic pathways are also an area lacking research. Small molecules can act as allosteric regulators of enzymes or influence gene expression related to metabolic processes. Without dedicated studies, it is impossible to determine if this compound exerts any such regulatory control.

Applications of 2r 2 Methyl 4 Oxopentanoic Acid As a Chiral Building Block in Organic Synthesis

Synthesis of Complex Natural Products and Analogues

The structural framework of (2R)-2-Methyl-4-oxopentanoic acid makes it a promising starting material for the synthesis of various natural products and their analogues, particularly those containing a stereogenic methyl-bearing carbon and a polyketide-derived backbone. The inherent chirality of this building block can be transferred through subsequent synthetic steps to control the stereochemistry of the final product.

For instance, the γ-keto acid moiety can be envisioned as a precursor to chiral lactones, which are common structural units in many natural products. Reduction of the ketone followed by intramolecular cyclization would lead to the formation of a chiral γ-lactone. The stereochemistry of the newly formed hydroxyl group can often be controlled through the use of diastereoselective reducing agents, influenced by the existing stereocenter.

While direct examples employing this compound are scarce, the general strategy of using chiral γ-keto acids for the synthesis of multicyclic γ-lactones has been demonstrated. For example, Ru-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids has been used to produce chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity rsc.org. This methodology could theoretically be applied to derivatives of this compound to access specific stereoisomers of substituted lactones.

Preparation of Chiral Pharmaceutical Intermediates (excluding final drug/clinical data)

Chiral building blocks are fundamental to the pharmaceutical industry for the synthesis of single-enantiomer drugs. The structural features of this compound make it a potential intermediate for the synthesis of various chiral pharmaceutical scaffolds. The ketone and carboxylic acid functionalities can be readily modified to introduce other functional groups necessary for biological activity.

One potential application lies in the synthesis of chiral amino acids or their derivatives. Reductive amination of the ketone would introduce a nitrogen atom, leading to the formation of a chiral γ-amino acid. Chiral γ-amino ketones are valuable synthons for nitrogen-containing heterocycles like pyrrolidines, which are prevalent in many pharmaceuticals unipi.it.

Furthermore, the carboxylic acid can be transformed into amides, esters, or other functional groups, allowing for the coupling of this chiral fragment to other parts of a target molecule. The stereocenter at the α-position would be crucial in directing the stereochemical outcome of subsequent reactions and in ensuring the desired biological activity of the final pharmaceutical intermediate. The synthesis of chiral primary amines from ketones is a significant transformation in the preparation of pharmaceutical ingredients researchgate.net.

Development of Stereoselective Synthetic Reagents

Chiral carboxylic acids are frequently employed as ligands or auxiliaries in the development of stereoselective reagents and catalysts. The carboxylic acid group of this compound can be used to attach it to a metal center or a solid support, creating a chiral environment for asymmetric transformations.

For example, chiral carboxylic acids have been used as powerful molecular tools for enantioresolution and the determination of absolute configuration of various alcohols . While not a direct application in reagent development, this highlights the utility of the chiral acid functionality.

The development of novel chiral acids for use as resolving agents or as ligands in asymmetric catalysis is an ongoing area of research. Although specific examples utilizing this compound for this purpose are not documented, its structure suggests potential in this area. The combination of a stereogenic center and a coordinating carboxylic acid group are key features of many successful chiral ligands.

Derivatization for Spectroscopic and Structural Elucidation in Research

In the characterization of chiral molecules, derivatization is a common technique to facilitate analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by NMR wikipedia.org.

This compound itself could be derivatized to determine its enantiomeric purity or to elucidate the structure of its reaction products. More importantly, it could potentially be used as a chiral derivatizing agent for other molecules, such as chiral amines or alcohols. The carboxylic acid functionality can react with these functional groups to form diastereomeric amides or esters. The distinct NMR signals of these diastereomers would then allow for the determination of the enantiomeric ratio of the original amine or alcohol.

Commonly used chiral derivatizing agents for carboxylic acids include chiral amines, leading to the formation of diastereomeric amides which can be analyzed by ¹H NMR semanticscholar.org. Conversely, a chiral carboxylic acid like this compound could be used to derivatize a racemic amine. The resulting diastereomeric amides would exhibit different chemical shifts in the NMR spectrum, allowing for the determination of the enantiomeric excess of the amine.

Advanced Analytical Methodologies for the Characterization and Quantification of 2r 2 Methyl 4 Oxopentanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating (2R)-2-Methyl-4-oxopentanoic acid from complex matrices and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical, as the biological and chemical properties of enantiomers can differ significantly. HPLC, particularly chiral HPLC, is the gold standard for separating enantiomers.

The development of a successful chiral HPLC method involves the selection of a suitable chiral stationary phase (CSP). For carboxylic acids, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical method would involve a normal-phase or reversed-phase approach. For instance, a reversed-phase method might employ a mobile phase consisting of an aqueous buffer (e.g., with 0.05% trifluoroacetic acid) and an organic modifier like acetonitrile (B52724). nih.gov The flow rate and detection wavelength are optimized to achieve baseline resolution between the (2R) and (2S) enantiomers. nih.govresearchgate.net Method validation would confirm linearity, precision, and the limit of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation of a Keto Acid

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., J'sphere-ODS-H80) nih.gov |

| Mobile Phase | Water:Acetonitrile with 0.05% TFA (e.g., 85:15 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 228 nm nih.gov |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Note: This table represents typical starting conditions for method development for a structurally similar compound, as specific published methods for this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For the detection of trace amounts of this compound in biological or environmental samples, GC-MS is a highly sensitive and specific technique. uah.edu Due to the low volatility of carboxylic acids, derivatization is a mandatory step before GC analysis.

A common derivatization strategy for keto acids involves a two-step process:

Ethoximation: The keto group is reacted with ethoxyamine hydrochloride to form a stable ethoxime derivative. This step prevents the keto acid from undergoing decarboxylation at high temperatures in the GC inlet. nih.gov

Silylation: The carboxylic acid group is converted into a more volatile silyl (B83357) ester, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). uah.edumssm.edu

The resulting derivative is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the mixture, and the mass spectrometer provides mass information for identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Scheme for Keto Acids

| Step | Reagent/Condition | Purpose |

| Derivatization 1 | Ethoxyamine HCl | Stabilizes the keto group nih.gov |

| Derivatization 2 | BSTFA or BSA + TMCS | Increases volatility by silylating the carboxyl group mssm.edu |

| GC Column | DB-5MS or similar non-polar column massbank.eu | Separation of analytes |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) massbank.eu | Elution of derivatives |

| MS Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) | Identification and trace quantification nih.gov |

Spectroscopic Methods for Structural Assignment in Research Contexts

Spectroscopic methods are essential for confirming the molecular structure and stereochemistry of this compound. NMR, MS, and chiroptical techniques provide complementary information for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for determining the constitution and configuration of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, establishing the absolute configuration at the C2 chiral center requires more advanced techniques.

One established method is the use of a chiral solvating agent (CSA). rsc.orgnih.gov A CSA, such as an enantiopure alcohol or amine, forms diastereomeric complexes with the enantiomers of the carboxylic acid through non-covalent interactions (e.g., hydrogen bonding). rsc.orgacs.org This interaction results in separate, chemically non-equivalent signals for the (2R) and (2S) enantiomers in the NMR spectrum, most commonly observed in ¹H NMR. nih.gov The difference in chemical shifts (ΔΔδ) between the diastereomeric complexes allows for the quantification of enantiomeric excess and, by comparing to known standards, the assignment of the absolute configuration. acs.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like HPLC (LC-MS) or using direct infusion, can determine the mass of the molecule with high accuracy, allowing for the confirmation of its molecular formula (C₆H₁₀O₃). nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides structural information. For this compound, characteristic fragments would include losses of water (H₂O), carbon dioxide (CO₂), and the acetyl group (CH₃CO). This fragmentation data helps to confirm the presence and location of the functional groups. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. Circular Dichroism (CD) measures the differential absorption of left and right-circularly polarized light by a chiral molecule.

For this compound, the ketone chromophore (C=O) and the carboxylic acid chromophore (C=O) will give rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By applying empirical rules (like the Octant Rule for ketones) or comparing the experimental CD spectrum to quantum-chemical predictions, the absolute stereochemistry at the C2 center can be independently confirmed. nih.gov

Quantitative Analysis in Biochemical Experiments

The accurate measurement of this compound in biochemical experiments is fundamental to elucidating its metabolic fate and enzymatic interactions. This necessitates the development of highly specific and sensitive analytical methods capable of distinguishing it from other structurally related compounds and quantifying it in intricate biological environments.

Development of Robust Assays for Enzyme Kinetics

The study of enzyme kinetics involving this compound relies on the ability to accurately measure its consumption or the formation of a product over time. Robust assays are essential for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

A common approach for monitoring the enzymatic conversion of α-keto acids like this compound involves spectrophotometric assays. For instance, the activity of a decarboxylase acting on a similar substrate, 2-keto-3-deoxy-arabonate, has been determined by monitoring the consumption of the keto acid. nih.gov This can be achieved by reacting the keto acid with a derivatizing agent, such as semicarbazide (B1199961) hydrochloride, to form a semicarbazone, whose absorbance can be measured at a specific wavelength (e.g., 250 nm). nih.gov The decrease in absorbance over time directly correlates with the enzymatic activity.

For enzymes that catalyze oxidative decarboxylation, the reaction can be coupled to the reduction of a chromogenic or fluorogenic indicator. For example, the activity of branched-chain α-keto acid dehydrogenase complex, which acts on structurally similar keto acids, can be monitored by following the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

The development of a robust assay requires careful optimization of several parameters to ensure accuracy and reproducibility. These include:

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. These parameters must be optimized to match the enzyme's optimal conditions. For example, α-ketoisovalerate decarboxylase, an enzyme acting on a related substrate, exhibits optimum activity at pH 6.5 and 45°C. oup.com

Substrate and Cofactor Concentrations: The concentrations of the substrate, this compound, and any necessary cofactors (e.g., thiamin diphosphate (B83284) (ThDP), Mg2+) must be carefully controlled. oup.com

Enzyme Concentration: The amount of enzyme used should be in a range where the reaction rate is linear with respect to the enzyme concentration.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for enzyme kinetic studies. Chiral HPLC, in particular, is indispensable for reactions involving stereoisomers. To study the kinetics of an enzyme acting on this compound, a chiral stationary phase (CSP) can be used to separate the (R)-enantiomer from the (S)-enantiomer and any products formed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating acidic compounds. researchgate.netchiraltech.comcsfarmacie.cz The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol like 2-propanol with an acidic modifier, needs to be optimized to achieve baseline separation. researchgate.net By quenching the enzymatic reaction at different time points and analyzing the samples by chiral HPLC, the change in the concentration of the (R)-enantiomer can be precisely quantified.

| Parameter | Spectrophotometric Assay | Chiral HPLC Assay |

| Principle | Measures change in absorbance of a substrate, product, or coupled indicator. | Physically separates and quantifies the enantiomers of the substrate and/or product. |

| Advantages | High-throughput, continuous monitoring possible. | High specificity for enantiomers, can monitor multiple components simultaneously. |

| Disadvantages | Prone to interference from other components in the sample that absorb at the same wavelength. | Lower throughput, requires specialized columns and instrumentation. |

| Example Application | Determining the initial reaction rates for Vmax and Km calculation. | Studying the enantioselectivity of an enzyme. |

Quantification in Complex Research Matrices (e.g., cell lysates, fermentation broths)

Quantifying this compound in complex matrices such as cell lysates and fermentation broths presents significant analytical challenges due to the presence of numerous interfering substances. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. sciex.comsciex.com

Sample Preparation

The first critical step is the preparation of the sample to remove interfering components and concentrate the analyte of interest. Common strategies include:

Protein Precipitation: For cell lysates and other protein-rich samples, precipitation with a cold organic solvent like acetonitrile is a common first step. waters.com The precipitated proteins are then removed by centrifugation.

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich the analyte. For an acidic compound like this compound, an anion-exchange SPE cartridge can be employed.

Derivatization: To improve chromatographic retention on reverse-phase columns and enhance ionization efficiency for mass spectrometry, the carboxylic acid group of this compound can be derivatized. nih.gov

Chromatographic Separation

Reverse-phase HPLC is commonly used for the separation of organic acids prior to mass spectrometric detection. An acidic mobile phase, often containing formic acid or acetic acid, is used to ensure the analyte is in its protonated form. waters.comnih.gov The choice of the stationary phase is also crucial for achieving good chromatographic resolution.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

For this compound (molecular formula C6H10O3, monoisotopic mass 130.0630 g/mol ), the precursor ion in negative ion mode would be [M-H]- at m/z 129.055. The selection of appropriate product ions would require experimental determination by infusing a standard of the compound into the mass spectrometer.

A typical validated LC-MS/MS method for the quantification of a small organic acid in a complex matrix would include the following parameters:

| Parameter | Typical Value/Method |

| Sample Preparation | Protein precipitation with acetonitrile, followed by dilution. waters.com |

| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm). nih.gov |

| Mobile Phase A | 0.1% Formic acid in water. sciex.com |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. sciex.com |

| Flow Rate | 0.2 - 0.5 mL/min. sciex.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode. |

| MS/MS Transition | Precursor ion [M-H]- → Product ion(s) (to be determined experimentally). |

| Quantification | Stable isotope-labeled internal standard for accurate quantification. |

The development and validation of such methods are crucial for obtaining reliable quantitative data on the concentration of this compound in complex biological samples, which is essential for understanding its metabolic significance.

Computational and Theoretical Studies on 2r 2 Methyl 4 Oxopentanoic Acid

Quantum Chemical Calculations for Conformational Analysis

The biological activity and chemical reactivity of a flexible molecule like (2R)-2-Methyl-4-oxopentanoic acid are intrinsically linked to its three-dimensional structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify its stable conformers. acs.org

The conformational space of this compound is determined by the rotation around its single bonds. A systematic conformational search, often performed using molecular mechanics initially and then refined with DFT, can identify various low-energy structures. These calculations typically involve geometry optimization of different initial structures to find local minima on the potential energy surface. Subsequent frequency calculations confirm that these optimized structures are true minima (no imaginary frequencies) and provide thermodynamic data, such as the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.

For instance, a plausible conformational analysis would reveal several stable conformers resulting from the different orientations of the carboxylic acid and isobutyryl groups. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric hindrance. A representative set of results from such a study, performed at a common level of theory like B3LYP/6-31G(d), is presented in the table below. The conformer populations are calculated based on the Boltzmann distribution using the computed relative Gibbs free energies.

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.92 | 18.9 |

| Conf-3 | 1.52 | 1.68 | 4.1 |

| Conf-4 | 2.10 | 2.25 | 1.7 |

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Understanding how this compound interacts with biological targets, such as enzymes, is crucial for elucidating its potential biological roles. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.gov

Molecular docking predicts the preferred binding orientation of a ligand to a receptor, in this case, this compound to an enzyme's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For example, docking of this compound into the active site of a dehydrogenase could show the carboxylate group forming salt bridges with positively charged residues like arginine or lysine, and the ketone oxygen acting as a hydrogen bond acceptor.

Following docking, MD simulations can provide a more dynamic and detailed picture of the enzyme-substrate complex. These simulations solve Newton's equations of motion for the atoms in the system over time, allowing for the observation of conformational changes and the stability of interactions. Analysis of MD trajectories can refine the binding mode predicted by docking and provide quantitative measures of binding stability, such as the root-mean-square deviation (RMSD) of the ligand and the persistence of key intermolecular interactions. A typical output from a molecular docking study is summarized in the table below.

| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | Arg124, Lys210 | Hydrogen Bond, Salt Bridge |

| 1 | -7.8 | Tyr180 | Hydrogen Bond |

| 1 | -7.8 | Leu75, Val102 | Hydrophobic Interaction |

| 2 | -6.5 | Arg124, Ser150 | Hydrogen Bond |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to study the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated energy barriers, providing a step-by-step understanding of the transformation. mdpi.com

For example, the enzyme-catalyzed reduction of the ketone group in this compound to a hydroxyl group can be investigated using quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reacting species (the substrate and key active site residues) are treated with a high level of quantum mechanics theory, while the rest of the enzyme and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming processes within the complex biological environment of the enzyme.

Such studies can elucidate the role of specific amino acid residues in catalysis, for instance, by acting as proton donors or by stabilizing the transition state. The calculated activation energies for different proposed mechanistic pathways can be compared with experimental kinetic data to determine the most plausible mechanism. A summary of hypothetical energetic data for a proposed reaction mechanism is provided in the table below.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Hydride transfer from cofactor | 12.5 |

| 2 | Protonation of the alkoxide intermediate | 5.2 |

Prediction of Spectroscopic Parameters and Stereochemical Assignment

Computational methods are highly effective in predicting spectroscopic properties, which can be invaluable for structure elucidation and stereochemical assignment. numberanalytics.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectra is particularly relevant.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating these parameters for different possible stereoisomers or conformers and comparing them to experimental data, the absolute configuration and dominant solution-phase conformation can be determined. nih.gov The accuracy of these predictions is often high enough to distinguish between diastereomers.

Similarly, the calculation of VCD spectra, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, can provide an unambiguous determination of its absolute configuration. The computed VCD spectrum for the (2R)-enantiomer can be directly compared to the experimental spectrum. A good match confirms the stereochemical assignment. The table below presents a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (COOH) | 178.5 | 179.1 | -0.6 |

| C2 | 45.2 | 45.8 | -0.6 |

| C3 | 49.8 | 50.3 | -0.5 |

| C4 (C=O) | 212.1 | 212.9 | -0.8 |

| C5 | 30.5 | 30.9 | -0.4 |

| C2-CH₃ | 16.3 | 16.7 | -0.4 |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Sustainability

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of highly selective and sustainable synthetic methods. Future research is moving beyond traditional chemical synthesis towards biocatalytic and greener processes.

One of the most promising strategies involves the use of engineered enzymes to perform asymmetric catalysis. nih.gov Researchers are mining microbial genomes for novel methyltransferases and engineering them to enhance their efficiency and substrate scope. nih.gov For instance, a dual-enzyme system coupling an engineered C-methyltransferase (CMT) with a halogen methyltransferase (HMT) for cofactor regeneration represents a significant advance. nih.gov This system enables the fully biocatalytic asymmetric methylation of α-keto acids using methyl iodide as a sustainable methyl donor. nih.gov

Another key area is the use of green reaction media to replace traditional, often hazardous, organic solvents. encyclopedia.pub Solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofurane (2-MeTHF) are being explored for redox enzyme catalysis. encyclopedia.pub These solvents are not only more environmentally benign but can also improve enzyme activity and stability. encyclopedia.pub Solvent-free reaction systems, where the reaction is carried out directly in the substrate, represent an even more attractive approach, maximizing productivity and minimizing waste. encyclopedia.pub

Table 1: Emerging Biocatalytic Synthesis Parameters

| Enzyme System | Reaction Type | Key Features | Source Organism Example | Reference |

|---|---|---|---|---|

| Engineered C-methyltransferase (SgvMVAV) & Halogen Methyltransferase (PaHMT) | Asymmetric Methylation | Dual-enzyme cascade for cofactor regeneration; uses methyl iodide as methyl donor. | Streptomyces griseoviridis (SgvM), Pseudomonas sp. (PaHMT) | nih.gov |

| D-amino acid aminotransferase (D-AAT) | Enzymatic Transamination | Stereoselective synthesis from α-ketoglutarate and D-amino acids. | Lactobacillus salivarius | chemicalbook.com |

| Evolved Ketoreductases (KREDs) | Enantiospecific Reduction | High enantioselectivity (>99% ee) achieved through directed evolution. | Lactobacillus kefir | researchgate.net |

Exploration of Undiscovered Metabolic Pathways

(2R)-2-Methyl-4-oxopentanoic acid is primarily known as an intermediate in the metabolic pathway of the amino acid leucine. In this pathway, it is converted into acetyl-CoA and acetoacetate, which are fundamental molecules for energy production via the citric acid cycle. However, recent research indicates its metabolic influence is far broader and more complex than previously understood.

Accumulation of the related compound 4-methyl-2-oxopentanoic acid has been linked to metabolic disorders like maple syrup urine disease. nih.gov Emerging studies are investigating its role as a signaling molecule. glpbio.com Research has shown that it can induce endoplasmic reticulum stress and impair key cellular signaling pathways such as mTOR and autophagy, which are crucial for cell growth, metabolism, and survival. glpbio.com These findings suggest that this compound may play a role in the pathology of metabolic diseases beyond its function as a simple intermediate. glpbio.com

Furthermore, in the field of biotechnology, this α-keto acid is being explored as a precursor for the biosynthesis of branched-chain fatty alcohols in engineered Escherichia coli. This opens up a novel metabolic pathway where the compound is channeled into the production of biofuels, demonstrating its versatility and potential for metabolic engineering applications. Future research will likely focus on elucidating the specific protein interactions and regulatory networks it influences, potentially uncovering new therapeutic targets and biotechnological opportunities.

Development of Advanced Analytical Platforms

The ability to accurately detect and quantify this compound in complex biological and chemical matrices is essential for advancing research. The development of more sensitive and efficient analytical platforms is a key focus.

A prominent advanced technique is Ultra-Performance Liquid Chromatography (UPLC). chemicalbook.com This method offers higher resolution, speed, and sensitivity compared to traditional HPLC. For the analysis of α-keto acids, UPLC is often coupled with fluorescence detection after a derivatization step to enhance sensitivity. chemicalbook.com A specific method involves using an ACQUITY UPLC TUV system with a specialized column and a gradient elution program. chemicalbook.com This platform allows for the precise quantification of the compound in enzymatic reaction mixtures, which is critical for optimizing biocatalytic processes. chemicalbook.com

Table 2: Example of an Advanced UPLC Analytical Platform

| Parameter | Specification | Reference |

|---|---|---|

| System | ACQUITY UPLC TUV System | chemicalbook.com |

| Column | AccQ-Tag Ultra 2.1 × 100-mm | chemicalbook.com |

| Detector | Fluorescence Detector (FLR) | chemicalbook.com |

| Wavelengths | 350 nm and 450 nm | chemicalbook.com |

| Eluent | Linear gradient of 50 mM sodium acetate (B1210297) buffer (pH 5.9) and acetonitrile (B52724) | chemicalbook.com |

| Flow Rate | 0.25 ml/min | chemicalbook.com |

Future developments will likely involve the integration of mass spectrometry with advanced separation techniques (LC-MS/MS) for even greater specificity and the ability to perform metabolomic profiling, identifying and quantifying a wide range of related metabolites simultaneously.

Expanding Applications as a Chiral Synthon in Diverse Chemical Disciplines

A chiral synthon is a stereochemically defined building block used in organic synthesis to introduce a specific chiral center into a larger, more complex molecule. The defined (R)-configuration of this compound makes it a valuable synthon for creating sophisticated molecules with high stereochemical control.

Its utility is demonstrated in biocatalytic cascade reactions. nih.gov By combining an engineered methyltransferase with a ketoacid reductase, this compound can be converted into α-hydroxy-β-methyl acids with two adjacent stereocenters, achieving high diastereomeric and enantiomeric ratios. nih.gov Similarly, a cascade involving methylation and transamination can produce α-amino-β-methyl acids, which are important components of peptides and pharmaceuticals. nih.gov These biocatalytic methods highlight the power of using this synthon to create complex stereochemistry that is difficult to achieve with traditional chemical methods. nih.gov

The compound also serves as a precursor to other useful intermediates. For example, it can be esterified to produce methyl (2R)-2-methyl-4-oxopentanoate or reduced to form (2R)-2-methyl-4-hydroxypentanoic acid, both of which serve as versatile precursors for further synthetic applications. Its incorporation into the structure of AGI-1067, a compound with antioxidant properties, showcases its direct application in the development of bioactive molecules. As the tools for its synthesis and modification become more advanced, the applications of this compound as a chiral synthon are expected to expand into the synthesis of natural products, agrochemicals, and novel materials.

Table 3: Selected Applications as a Chiral Synthon

| Starting Material | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Esterification | Methyl (2R)-2-methyl-4-oxopentanoate | Versatile synthetic precursor | |

| This compound | Reduction | (2R)-2-methyl-4-hydroxypentanoic acid | Chiral building block | |

| α-keto acid precursor | Biocatalytic Methylation/Reduction Cascade | α-hydroxy-β-methyl acid | Creation of adjacent stereocenters with high diastereoselectivity | nih.gov |

| α-keto acid precursor | Biocatalytic Methylation/Transamination Cascade | α-amino-β-methyl acid | Access to unnatural chiral amino acids | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-Methyl-4-oxopentanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via ester condensation or halogenated intermediate routes. For example, ethyl bromoacetate (CAS 105-36-2) and related esters are key intermediates in forming keto acid derivatives. Purification often involves recrystallization or chromatography, with purity >98% achievable using reverse-phase HPLC with UV detection . Solubility in DMSO and storage at -80°C (protected from light) are critical for maintaining stability .

Q. How does this compound function as an endogenous metabolite in metabolic pathways?

- Methodological Answer : As a short-chain keto acid, it is involved in branched-chain amino acid (BCAA) catabolism. Its accumulation is linked to metabolic disorders like maple syrup urine disease. Researchers can track its levels in plasma or urine using LC-MS/MS, with HMDB ID HMDB0000695 providing reference metabolomic data . Stable isotope-labeled analogs (e.g., deuterated forms) are recommended as internal standards for quantitative assays.

Advanced Research Questions

Q. How can conflicting roles of this compound as both a neurotoxin and normal metabolite be resolved experimentally?

- Methodological Answer : Contradictory data may arise from concentration-dependent effects or tissue-specific metabolism. To address this:

- Use in vitro neuronal models (e.g., SH-SY5Y cells) to test neurotoxicity thresholds via MTT assays.

- Compare metabolite levels in cerebrospinal fluid (CSF) vs. plasma using paired samples, adjusting for covariates like age and diet .

- Conduct longitudinal studies in animal models (e.g., knockout mice for BCAA enzymes) to correlate systemic levels with neurological outcomes .

Q. What strategies improve detection sensitivity for this compound in complex biological matrices?

- Methodological Answer : Derivatization with agents like dansyl hydrazine enhances LC-MS sensitivity by introducing a UV/fluorescence-active group. For GC-MS, trimethylsilylation is effective. Key parameters:

| Derivatization Method | LOD (nM) | Recovery (%) | Reference Matrix |

|---|---|---|---|

| Dansyl hydrazine | 5 | 92 | Human urine |

| TMS derivatives | 10 | 85 | Plasma |

| Data from HMDB and FooDB (FDB012607) should be cross-validated with spiked samples . |

Q. How can this compound be utilized in synthesizing peptide analogs with modified bioactivity?

- Methodological Answer : Its keto group enables Schiff base formation with amino groups in peptides. For example:

- Couple with (2R)-aziridine-2-carboxylic acid derivatives () via carbodiimide-mediated amidation.

- Optimize reaction pH (6.5–7.5) to minimize racemization.

- Purify products using preparative HPLC with a C18 column and 0.1% TFA/acetonitrile gradient .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported neurotoxic thresholds across studies?

- Methodological Answer : Variations may stem from differences in:

- Model systems : Primary neurons vs. immortalized cell lines.

- Assay conditions : Serum-free vs. serum-containing media alters metabolite uptake.

- Analytical validation : Ensure calibration curves are matrix-matched (e.g., CSF vs. cell lysate).

- Replicate findings using orthogonal methods (e.g., NMR vs. LC-MS) and reference HMDB’s biomarker data .

Experimental Design Tables

Table 1 : Recommended Analytical Conditions for this compound

| Method | Column | Mobile Phase | Detection | LOD | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | C18, 2.1 × 50 mm | 0.1% FA in H2O/MeOH | ESI(-) | 5 nM | |

| GC-MS | HP-5MS | He carrier, 1 mL/min | EI | 10 nM | |

| NMR | D2O + phosphate buffer | 600 MHz | ¹H | 50 µM |

Table 2 : Key Metabolic Associations (Adapted from HMDB)

| Pathway | Associated Disease | Biomarker Level (µM) | Study Design |

|---|---|---|---|

| BCAA degradation | Maple syrup urine disease | 120–250 (plasma) | Cohort (n=30) |

| Mitochondrial dysfunction | Alzheimer’s | 15–40 (CSF) | Case-control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.